molecular formula C13H19BrN2O2 B2858552 Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate CAS No. 1903493-07-1

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate

Cat. No. B2858552
CAS RN: 1903493-07-1
M. Wt: 315.211
InChI Key: LNVIRRHSAVJUJU-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a chemical compound that is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . It is a white solid .


Synthesis Analysis

The synthesis of Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate involves the use of tert-Butyl carbamate, which is a white to slightly yellow needle-shaped solid at room temperature . It belongs to the class of amino acid compounds, containing an amino group and an ester group in its structure . These groups have different electrophilic properties, making the molecule polar and easily soluble in polar solvents . The palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is C7H14BrNO2 . The structure contains an amino group and an ester group, which gives the molecule a polar structure . This polarity allows the compound to dissolve easily in polar solvents .


Chemical Reactions Analysis

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . It is also used in the palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a white solid . It has a molecular weight of 224.10 g/mol . The compound is polar, which makes it easily soluble in polar solvents .

Scientific Research Applications

Synthesis of Ceftolozane

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate: is a crucial intermediate in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Palladium-Catalyzed Synthesis of Anilines

The compound is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines . This process is significant in the pharmaceutical industry for the development of various aniline-containing drugs.

Synthesis of Tetrasubstituted Pyrroles

It serves as a reagent in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have applications in medicinal chemistry due to their presence in numerous biologically active molecules.

Building Block for Fluorinated Spacers

This compound acts as a building block for preparing fluorinated spacers with nucleophilic and electrophilic termini . Such spacers are essential in the design of drug molecules and advanced materials.

Safety and Hazards

When handling Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIRRHSAVJUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1903493-07-1
Record name tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
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